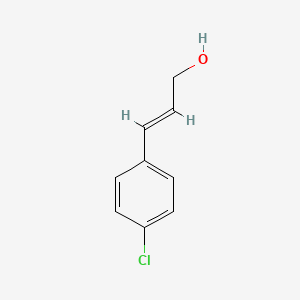

(E)-3-(4-chlorophenyl)prop-2-en-1-ol

Beschreibung

Contextualization of Cinnamyl Alcohols in Organic Chemistry Research

Cinnamyl alcohol, or styron, is an organic compound naturally found in esterified forms in storax, Balsam of Peru, and cinnamon leaves. wikipedia.org While it occurs naturally, industrial demand is primarily met through chemical synthesis, often starting from cinnamaldehyde (B126680). wikipedia.org The structure of cinnamyl alcohol consists of a benzene (B151609) ring attached to a propenol group (C6H5CH=CHCH2OH). fishersci.co.uk This framework makes it a versatile building block in organic synthesis. nih.gov It serves as a precursor for various fragrance compounds, smart materials, and commercially available pharmaceuticals. nih.gov For instance, cinnamyl alcohol is a starting material in the synthesis of the drug reboxetine (B1679249) and is a precursor to various cinnamyl esters used in the flavor and fragrance industries. wikipedia.orgnih.gov

Significance of Halogenated Cinnamyl Derivatives in Chemical and Biological Investigations

The introduction of a halogen atom, such as chlorine, onto the phenyl ring of the cinnamyl alcohol structure significantly modifies its electronic properties and, consequently, its reactivity and biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In medicinal chemistry, halogenated compounds are explored for their potential as therapeutic agents. For example, halogenated chalcones, which share a similar structural backbone, have shown promise as chemotherapeutic agents for leishmaniasis. mdpi.com The structure-activity relationship (SAR) of various compounds is often influenced by the presence and position of halogen substituents. mdpi.com

Overview of Current Research Trajectories Involving (E)-3-(4-chlorophenyl)prop-2-en-1-ol and its Analogues

Current research involving this compound and its analogues spans various fields of chemical science. This compound and related structures are utilized as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacologically active agents. scielo.org.za For instance, derivatives like (E)-3-(4-chlorophenyl)-1-(substituted-phenyl)prop-2-en-1-ones (chalcones) are synthesized and studied for their electronic and chemical reactivity properties, often employing computational methods alongside experimental characterization. materialsciencejournal.org These investigations aim to understand how structural modifications impact the molecule's properties and potential applications, including in drug discovery and materials science. mdpi.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMHVOCTLZMPRY-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 3 4 Chlorophenyl Prop 2 En 1 Ol and Its Structural Precursors

Stereoselective Synthesis Approaches to (E)-3-(4-chlorophenyl)prop-2-en-1-ol

The primary challenge in the synthesis of this compound is the establishment of the trans or (E) configuration of the double bond. This is crucial as the geometric isomers can exhibit different physical, chemical, and biological properties. Two main strategies are employed to achieve this stereoselectivity: the reduction of a pre-formed cinnamoyl system and the stereoselective formation of the double bond through olefination reactions.

Catalytic Reduction Strategies for Cinnamic Acid Derivatives

One of the most direct routes to this compound is the reduction of (E)-3-(4-chlorophenyl)acrylic acid (4-chlorocinnamic acid) or its corresponding esters. The (E) stereochemistry is typically pre-established in the cinnamic acid precursor, which is readily synthesized via methods like the Knoevenagel or Perkin reactions. The key is to selectively reduce the carboxylic acid or ester functionality without affecting the carbon-carbon double bond.

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. masterorganicchemistry.comdelval.edu However, its high reactivity can sometimes lead to the reduction of the conjugated double bond, especially with prolonged reaction times or elevated temperatures. conicet.gov.arnih.gov To maintain the integrity of the double bond, the reaction is often carried out at low temperatures.

A more selective reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comreddit.comwikipedia.org DIBAL-H is a bulky and electrophilic reducing agent that is particularly effective for the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C). wikipedia.orgalfa-chemistry.com By using a stoichiometric amount of DIBAL-H, the reaction can be stopped at the aldehyde stage. Subsequent reduction of the intermediate 4-chlorocinnamaldehyde (B90052) with a milder reducing agent, or careful control of the DIBAL-H stoichiometry and reaction conditions, can yield the desired cinnamyl alcohol. wikipedia.org The use of DIBAL-H for the reduction of α,β-unsaturated esters to the corresponding allylic alcohols is a well-established and efficient method. masterorganicchemistry.com

| Reagent | Substrate | Product | Key Conditions | Outcome |

| LiAlH₄ | 4-Chlorocinnamic acid / ester | This compound | Anhydrous ether or THF, low temperature | Effective reduction, potential for over-reduction of the C=C bond |

| DIBAL-H | 4-Chlorocinnamic ester | This compound | Toluene or hexane, low temp. (-78 °C) | High selectivity for carbonyl reduction, preserving the C=C bond |

Olefination Reactions for (E)-Configured Double Bond Formation

Olefination reactions provide a powerful alternative for constructing the (E)-configured double bond with high stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is particularly noteworthy in this context. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org For the synthesis of this compound, 4-chlorobenzaldehyde (B46862) would be reacted with a phosphonate ester bearing a protected hydroxymethyl group.

The HWE reaction, especially with stabilized phosphonate ylides (where the R group is electron-withdrawing), generally exhibits a strong preference for the formation of the (E)-alkene. nih.govorganic-chemistry.org This selectivity is attributed to the thermodynamic stability of the intermediates leading to the trans product. masterorganicchemistry.com The resulting product would have the desired (E) stereochemistry and a protected alcohol, which can be easily deprotected in a subsequent step.

The Wittig reaction is another cornerstone of olefination chemistry. researchgate.netresearchgate.net Similar to the HWE reaction, it involves the reaction of a phosphorus ylide with a carbonyl compound. researchgate.net While the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, stabilized ylides tend to favor the formation of (E)-alkenes. researchgate.net Therefore, reacting 4-chlorobenzaldehyde with a stabilized triphenylphosphorane containing a protected hydroxymethyl moiety would be a viable route to the target molecule.

| Reaction | Reactants | Product | Stereoselectivity | Key Features |

| Horner-Wadsworth-Emmons | 4-Chlorobenzaldehyde, phosphonate ester of a protected ethylene (B1197577) glycol | This compound (after deprotection) | High (E)-selectivity | Water-soluble phosphate (B84403) byproduct simplifies purification. |

| Wittig Reaction | 4-Chlorobenzaldehyde, stabilized triphenylphosphorane with a protected hydroxymethyl group | This compound (after deprotection) | Good to high (E)-selectivity with stabilized ylides | A classic and versatile olefination method. |

Synthesis of Key Intermediates for this compound Analogues

The synthesis of this compound and its analogues relies on the availability of key structural precursors, namely cinnamic acids and chalcones. These intermediates provide the core carbon skeleton which can then be further modified.

Knoevenagel Condensation and Claisen-Schmidt Reactions for Cinnamic Acid and Chalcone (B49325) Precursors

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids. nih.gov It involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. nih.gov For the synthesis of 4-chlorocinnamic acid, 4-chlorobenzaldehyde is condensed with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as the solvent and a catalytic amount of piperidine, is a classic and effective method for this transformation, often leading to decarboxylation to yield the cinnamic acid directly. webassign.net Research has shown that using a small amount of pyridine as a catalyst can lead to high yields of cinnamic acid. chemsynthesis.com Greener approaches have also been developed, using benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone or another aldehyde. This reaction is particularly useful for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds can serve as precursors to cinnamyl alcohols through subsequent reduction. In a typical Claisen-Schmidt reaction to produce a chalcone precursor for a this compound analogue, 4-chlorobenzaldehyde is reacted with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide. nih.gov Solvent-free conditions using solid NaOH have also been reported to give quantitative yields of chalcones.

| Reaction | Aldehyde | Active Methylene/Ketone | Product | Catalyst/Conditions | Yield |

| Knoevenagel Condensation | 4-Chlorobenzaldehyde | Malonic acid | 4-Chlorocinnamic acid | Pyridine (trace) | 97-99% chemsynthesis.com |

| Claisen-Schmidt Condensation | 4-Chlorobenzaldehyde | 2-Acetyl pyrrole | 3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | aq. NaOH, MeOH | 73% |

| Claisen-Schmidt Condensation | 4-Chlorobenzaldehyde | Acetophenone | (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one | NaOH, Ethanol (B145695) | High |

Functional Group Interconversions for Cinnamyl Alcohol Scaffolds

Once the cinnamic acid or chalcone backbone has been synthesized, functional group interconversions are necessary to arrive at the target cinnamyl alcohol. The most common transformation is the reduction of a carbonyl or carboxyl group to a primary alcohol.

As discussed in section 2.1.1, carboxylic acids and their esters can be reduced to primary alcohols using powerful hydride reagents like LiAlH₄ or, more selectively, DIBAL-H. masterorganicchemistry.comreddit.com The choice of reagent is critical to ensure the preservation of the carbon-carbon double bond. For the reduction of chalcones (α,β-unsaturated ketones), selective reduction of the ketone functionality to a secondary alcohol, followed by further transformations if necessary, is a key step. The use of sodium borohydride (B1222165) (NaBH₄) is often suitable for the reduction of ketones to alcohols, and it is generally less reactive towards conjugated double bonds compared to LiAlH₄.

| Starting Material | Reagent | Product | Key Consideration |

| 4-Chlorocinnamic acid | LiAlH₄ | This compound | Potential for C=C bond reduction; low temperature is preferred. |

| Methyl 4-chlorocinnamate | DIBAL-H | This compound | High selectivity for the ester, preserving the alkene. |

| Chalcone derivative | NaBH₄ | Allylic alcohol derivative | Selective reduction of the ketone over the alkene. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For the multi-step synthesis of this compound, each step can be optimized.

For the reduction of 4-chlorocinnamic acid or its esters, the key parameters to optimize include the choice of reducing agent, the stoichiometry of the reagent, the reaction temperature, and the workup procedure. For instance, in LiAlH₄ reductions, inverse addition (adding the reagent to the substrate) can sometimes improve selectivity for the carbonyl group over the conjugated double bond. conicet.gov.ar With DIBAL-H, maintaining a low temperature (-78 °C) is crucial to prevent over-reduction and achieve a high yield of the desired allylic alcohol. wikipedia.org

In olefination reactions like the HWE, the choice of base, solvent, and the structure of the phosphonate ester can influence both the yield and the E/Z selectivity of the reaction. masterorganicchemistry.com For example, using potassium bases and crown ethers can favor the formation of Z-alkenes in some cases, so careful selection of conditions is necessary to ensure high E-selectivity. organic-chemistry.org

| Reaction Step | Parameter to Optimize | Desired Outcome |

| Knoevenagel Condensation | Catalyst, Solvent, Temperature | High yield of 4-chlorocinnamic acid, minimal side products, environmentally friendly conditions. |

| Reduction of Cinnamate | Reducing agent, Stoichiometry, Temperature | Selective reduction of the carboxyl/ester group, preservation of the C=C double bond, high yield of cinnamyl alcohol. |

| Horner-Wadsworth-Emmons | Base, Solvent, Phosphonate structure | High yield of the olefination product, high (E)-stereoselectivity. |

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are pivotal in directing the outcome of the reduction of α,β-unsaturated aldehydes like 4-chlorocinnamaldehyde. The polarity of the solvent can influence the reaction rate and the selectivity towards the desired product, cinnamyl alcohol, over the saturated aldehyde or fully saturated alcohol.

Research into the hydrogenation of the closely related cinnamaldehyde (B126680) has shown that polar solvents tend to favor higher conversion rates. For instance, in the hydrogenation of cinnamaldehyde over a Pt/SiO2 catalyst, ethanol was found to be a more effective solvent compared to non-polar options, leading to higher conversion rates. The temperature of the reaction is another critical parameter that requires careful optimization. Generally, higher temperatures can increase the reaction rate but may also lead to over-reduction and the formation of byproducts. For the Pt/SiO2 catalyzed hydrogenation of cinnamaldehyde, an optimal temperature of 75.96 °C was identified to maximize the yield of cinnamyl alcohol.

While specific data for the solvent and temperature optimization for the synthesis of this compound is not extensively tabulated in the literature, the principles derived from the study of cinnamaldehyde provide a strong foundation for optimizing this specific transformation. The ideal conditions would balance reaction efficiency with selectivity, avoiding temperatures that could promote the reduction of the double bond.

Table 1: Illustrative Solvent Effects on the Hydrogenation of Cinnamaldehyde

| Solvent | Solvent Type | Relative Conversion Rate | Selectivity for Cinnamyl Alcohol (%) |

|---|---|---|---|

| Ethanol | Polar Protic | High | ~80 |

| 2-Propanol | Polar Protic | Moderate-High | Variable |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Variable |

| Toluene | Non-polar | Low | Low |

Catalyst Selection and Reaction Efficiency

The efficiency and selectivity of the reduction of 4-chlorocinnamaldehyde are highly dependent on the choice of catalyst. The goal is to employ a catalytic system that preferentially activates the carbonyl group over the olefinic bond.

One of the classic and highly chemoselective methods for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction . This reaction utilizes aluminum isopropoxide as the catalyst and isopropanol (B130326) as both the solvent and the hydride source. The key advantage of the MPV reduction is its excellent selectivity for the carbonyl group, leaving other reducible functional groups, such as carbon-carbon double bonds and nitro groups, intact. The reaction proceeds under mild conditions, making it a valuable method for the synthesis of unsaturated alcohols.

Modern advancements have also focused on heterogeneous catalysts for the selective hydrogenation of α,β-unsaturated aldehydes. For instance, a bimetallic CoRe/TiO2 catalyst has demonstrated high efficiency in the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, achieving up to 89% selectivity with 99% conversion under optimized conditions (140 °C for 4 hours). The choice of the metal and the support material plays a crucial role in the catalyst's performance. For example, in the hydrogenation of cinnamaldehyde, a Pt/SiO2 catalyst has been effectively used.

The efficiency of these catalytic systems is often evaluated based on the conversion of the starting material and the selectivity for the desired product.

Table 2: Comparison of Catalytic Systems for the Reduction of α,β-Unsaturated Aldehydes

| Catalyst System | Reaction Type | Typical Substrate | Conversion (%) | Selectivity for Unsaturated Alcohol (%) |

|---|---|---|---|---|

| Aluminum Isopropoxide | Meerwein-Ponndorf-Verley Reduction | Aldehydes/Ketones | High | Excellent (>95) |

| CoRe/TiO₂ | Heterogeneous Hydrogenation | Cinnamaldehyde | 99 | 89 |

| Pt/SiO₂ | Heterogeneous Hydrogenation | Cinnamaldehyde | 98.9 | 80.3 |

| Zn(OAc)₂/HBpin | Catalytic Reduction | α,β-Unsaturated Aldehydes | High | High |

The zinc-catalyzed reduction using bis(pinacolato)diboron (B136004) (HBpin) as a mild and sustainable reductant is another promising method. This system has been shown to be highly chemoselective for the reduction of aldehydes and ketones, including α,β-unsaturated systems, and tolerates a wide range of sensitive functional groups, including chloro substituents.

Comprehensive Spectroscopic and Structural Elucidation of E 3 4 Chlorophenyl Prop 2 En 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR analyses are essential for the complete structural assignment of (E)-3-(4-chlorophenyl)prop-2-en-1-ol.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton, their connectivity through spin-spin coupling, and, most importantly, the geometry of the alkene.

The key diagnostic signals are those of the two vinylic protons. The proton at position 2 (H-2), adjacent to the alcohol group, and the proton at position 3 (H-3), adjacent to the aromatic ring, exhibit a large scalar coupling constant (J-value). For the parent compound, (E)-cinnamyl alcohol, the vinylic protons appear at approximately 6.38 and 6.62 ppm. nsf.gov The coupling constant between these protons is typically in the range of 15-16 Hz, which is characteristic of a trans or (E)-configuration of the double bond. mdpi.com

The protons on the carbon bearing the hydroxyl group (C-1) typically appear as a doublet in the range of 4.2-4.3 ppm, deshielded by the adjacent electronegative oxygen atom. The hydroxyl proton itself often presents as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The aromatic protons of the 4-chlorophenyl group are expected to display a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically 7.2-7.4 ppm), confirming the para-substitution pattern.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | Variable (broad s) | Singlet, broad | N/A |

| H-1 (-CH₂O) | ~4.3 | Doublet | ~5-6 |

| H-2 (=CH-) | ~6.4 | Doublet of triplets | J(H2-H3) ≈ 16; J(H2-H1) ≈ 5-6 |

| H-3 (=CH-) | ~6.6 | Doublet | J(H3-H2) ≈ 16 |

| Aromatic (H-2', H-6') | ~7.35 | Doublet | ~8.5 |

| Aromatic (H-3', H-5') | ~7.30 | Doublet | ~8.5 |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. In proton-decoupled ¹³C NMR spectra, each unique carbon atom appears as a single sharp line. libretexts.org

For this compound, nine distinct signals are expected. The carbon of the primary alcohol (C-1) is characteristically found in the 60-65 ppm region. libretexts.org The two vinylic carbons (C-2 and C-3) resonate in the alkene region, typically between 120 and 140 ppm. The aromatic ring exhibits four signals: one for the carbon bearing the chlorine atom (ipso-carbon), one for the carbon attached to the propenol side chain, and two for the remaining four protonated aromatic carbons which are chemically equivalent in pairs (C-2'/C-6' and C-3'/C-5'). The ipso-carbon attached to the chlorine atom (C-4') is expected to be found around 133-134 ppm, while the other aromatic signals appear in the 127-135 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂OH) | ~63 |

| C-2 (=CH) | ~128 |

| C-3 (=CH) | ~132 |

| C-1' (Aromatic) | ~135 |

| C-2' / C-6' (Aromatic) | ~128 |

| C-3' / C-5' (Aromatic) | ~129 |

| C-4' (Aromatic, C-Cl) | ~133 |

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹. This feature is the hallmark of the O-H stretching vibration of an alcohol group engaged in intermolecular hydrogen bonding. researchgate.net Another key absorption is the C-O stretching vibration of the primary alcohol, which is expected to appear as a strong band around 1050 cm⁻¹. nih.gov

Other significant absorptions include the C=C stretching of the alkene bond, typically found near 1650 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹. A strong band corresponding to the C-Cl stretch is also expected in the fingerprint region, typically around 700-800 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Alkene) | ~1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| =C-H Bend (trans-alkene) | ~965 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound and its analogues, crystallographic studies reveal the solid-state conformation of the propenol side chain, the planarity of the molecule, and the nature of the non-covalent forces that build the supramolecular architecture.

Single Crystal X-ray Diffraction Analysis of Related (E)-Configured Compounds

Analysis of these related compounds consistently shows a largely planar conformation of the cinnamoyl moiety. For instance, in the structure of (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, the dihedral angle between the chlorophenyl ring and the furan (B31954) ring is a mere 5.1(1)°, indicating a nearly coplanar arrangement. nih.gov Similarly, studies on other chalcone (B49325) derivatives confirm this tendency towards planarity, which is often influenced by the electronic nature of the substituents on the phenyl rings. researchgate.net

The crystallographic data for several related (E)-configured compounds are summarized below, illustrating the common structural parameters observed in this class of molecules. These compounds crystallize in various systems, with monoclinic and orthorhombic being common. researchgate.netuomphysics.netresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one | C₁₅H₈Cl₄O | Triclinic | P-1 | a = 3.8879(2) Å b = 6.7510(3) Å c = 13.7788(5) Å α = 97.620(2)° β = 96.177(2)° γ = 92.017(2)° | nih.gov |

| (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one | C₁₃H₉ClO₂ | Orthorhombic | Pca2₁ | a = 21.3399(7) Å b = 3.7912(1) Å c = 12.9444(4) Å | nih.gov |

| 1-(4-Chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one | C₁₅H₁₀Cl₂O | Monoclinic | P2₁/a | Not explicitly detailed in abstract. | uomphysics.net |

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃ClO₂ | Orthorhombic | Pna2₁ | a = 12.8179(4) Å b = 25.5550(6) Å c = 3.9175(1) Å | researchgate.net |

| 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione | C₁₄H₁₄O₂ | Monoclinic | P2₁/a | a = 12.7006(4) Å b = 10.0271(5) Å c = 20.1044(10) Å β = 106.525(3)° | researchgate.net |

Supramolecular Interactions and Crystal Packing in Related Structures

The crystal packing of this compound and its analogues is dictated by a combination of non-covalent interactions, including hydrogen bonds, C–H···π interactions, and π–π stacking. nih.govresearchgate.net The presence of the hydroxyl group in the target alcohol is expected to introduce strong O–H···O hydrogen bonds, which typically dominate the packing arrangement, leading to the formation of chains or sheets within the crystal lattice. rsc.orgnih.gov

In the absence of a strong hydrogen bond donor like a hydroxyl group, the crystal structures of related chalcones are stabilized by weaker interactions. For example, the packing of (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one is consolidated by weak intermolecular C–H···O hydrogen bonds. nih.gov In other cases, π–π stacking interactions between the aromatic rings of adjacent molecules play a significant role. nih.gov These interactions occur when phenyl rings from neighboring molecules stack on top of each other, typically in a parallel-displaced or T-shaped orientation to minimize electrostatic repulsion. nih.govscirp.org The centroid-to-centroid distance between stacked rings is a key parameter, with distances around 3.8 Å being indicative of such interactions. nih.gov

| Interaction Type | Description | Expected Role in this compound | Reference |

|---|---|---|---|

| O–H···O Hydrogen Bonding | A strong, directional interaction between the hydroxyl hydrogen (donor) and an oxygen atom (acceptor) of a neighboring molecule. | Primary driving force for crystal packing, likely forming chains or dimers. | rsc.orgnih.govmdpi.com |

| π–π Stacking | Attractive interaction between the electron clouds of aromatic rings on adjacent molecules. | Contributes to stabilizing the packing of the phenyl rings. | nih.govnih.govscirp.org |

| C–H···O Interactions | Weak hydrogen bonds involving carbon-bound hydrogen atoms and oxygen atoms. | Secondary interactions that help to consolidate the crystal packing. | nih.govresearchgate.net |

| C–H···π Interactions | Interaction of a C-H bond with the face of an aromatic ring. | Further stabilizes the three-dimensional network. | nih.govresearchgate.net |

| C–H···Cl Interactions | Weak interactions involving hydrogen atoms and the chlorine substituent. | Contributes to the overall lattice energy and packing efficiency. | nih.govnih.gov |

Advanced Spectroscopic Techniques for Isomeric Purity Assessment

The biological activity and physical properties of cinnamyl alcohol derivatives can be highly dependent on the geometry of the C=C double bond. Therefore, confirming the isomeric purity is a critical aspect of characterization. While the (E)-isomer is typically the thermodynamically more stable and expected product from many synthetic routes, the potential for the presence of the (Z)-isomer necessitates the use of precise analytical techniques for its detection and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most direct method for assessing isomeric purity. The vinyl protons of the (E) and (Z) isomers exhibit distinct chemical shifts and, more importantly, different coupling constants (J-values). For (E)-isomers (trans), the coupling constant between the two vinylic protons is typically in the range of 12–18 Hz, whereas for (Z)-isomers (cis), this value is significantly smaller, usually between 6–12 Hz. This clear difference allows for the unambiguous identification and integration of signals corresponding to each isomer, providing a quantitative measure of the isomeric ratio. mdpi.com

For more complex mixtures or trace-level detection, advanced NMR techniques such as 2D NMR (e.g., COSY, NOESY) can be employed. A Nuclear Overhauser Effect (NOE) correlation between the protons on the alpha-carbon (CH₂OH) and the ortho-protons of the phenyl ring would provide definitive proof of the (E)-configuration.

In addition to NMR, chromatographic methods coupled with spectroscopy are highly effective. High-Performance Liquid Chromatography (HPLC) can often separate (E) and (Z) isomers due to their different polarities and shapes, allowing for their individual quantification using a UV detector. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the isomers based on their retention times and mass fragmentation patterns. nih.gov These techniques are particularly valuable for quality control and for monitoring reactions where isomerization might occur.

Computational Chemistry and Theoretical Investigations of E 3 4 Chlorophenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For (E)-3-(4-chlorophenyl)prop-2-en-1-ol, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are instrumental in elucidating its structural and electronic characteristics. materialsciencejournal.org

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. researchgate.net This process identifies the conformation with the lowest energy, providing crucial information about bond lengths, bond angles, and dihedral angles. For analogous compounds, it has been noted that the presence of intramolecular hydrogen bonding can influence the bond lengths, for instance, leading to an increase in the length of a carbonyl group bond. materialsciencejournal.org While this compound lacks a carbonyl group, the principles of conformational analysis remain critical to understanding its stable forms.

Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Similar Chalcone (B49325)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C | 1.3453 | |

| C-Cl | 1.7549 | |

| C-O | 1.2441 | |

| O-H | 1.0845 | |

| C-C-C | 120.5 | |

| C-C-H | 119.8 |

Note: Data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and serves as an illustrative example of DFT-derived geometrical parameters. materialsciencejournal.org

Calculation of Electronic Parameters: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Surfaces

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests a higher propensity for chemical reactions. nih.gov For a similar chalcone derivative, the HOMO-LUMO energy gap was calculated to be 3.65 eV, indicating the potential for charge transfer within the molecule. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) surface is another vital electronic parameter. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. materialsciencejournal.org The MEP surface helps in identifying the regions of a molecule that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. materialsciencejournal.org In related compounds, the positive electrostatic potential is typically located around hydrogen atoms. materialsciencejournal.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis provides an estimation of the charge distribution among the atoms within a molecule. nih.gov This analysis is crucial for understanding the electrostatic interactions and identifying potentially reactive sites. materialsciencejournal.org In studies of analogous compounds, it has been observed that all hydrogen atoms carry a positive charge, with the hydrogen atom attached to an electronegative oxygen atom being the most electropositive. materialsciencejournal.org

Table 2: Illustrative Mulliken Atomic Charges for a Structurally Similar Chalcone

| Atom | Charge |

|---|---|

| C1 | -0.15 |

| C2 | -0.12 |

| H7 | 0.14 |

| O15 | -0.55 |

| H27 | 0.25 |

Note: Data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and is presented for illustrative purposes. materialsciencejournal.org

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. bohrium.com These functions help in identifying which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. researchgate.net By analyzing the Fukui functions, researchers can pinpoint the most probable sites for chemical reactions to occur. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the molecule and the different conformations it can adopt in various environments. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Computational Spectroscopic Predictions and Correlation with Experimental Data

Detailed research findings, including comparisons of theoretical and experimental spectroscopic data (e.g., FT-IR, ¹H NMR, ¹³C NMR, UV-Vis), are not available in the current scientific literature for this compound.

Data tables comparing calculated and experimental values cannot be generated at this time.

Derivatization Strategies and Structure Activity Relationship Sar Studies of E 3 4 Chlorophenyl Prop 2 En 1 Ol Analogues

Synthesis of Novel Esters and Ethers of (E)-3-(4-chlorophenyl)prop-2-en-1-ol

The hydroxyl group of this compound serves as a prime site for chemical modification, allowing for the synthesis of a diverse array of ester and ether analogues. These derivatization strategies aim to modulate the physicochemical properties of the parent compound, such as lipophilicity and stability, which can significantly influence its biological profile.

Esterification and Etherification Protocols

Various established and modern synthetic protocols have been employed for the esterification and etherification of cinnamyl alcohol and its derivatives. These methods offer a range of conditions to accommodate different substrates and achieve desired products.

Esterification is a common strategy to introduce a wide variety of functional groups. Traditional methods like Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, have been widely used. However, milder and more efficient methods are often preferred. The Steglich esterification , for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents to facilitate the reaction between the alcohol and a carboxylic acid at room temperature, offering good yields and avoiding harsh acidic conditions. Another approach involves the use of acyl halides, which readily react with the alcohol to form esters, though this method may require a base to neutralize the resulting hydrohalic acid.

Etherification provides another avenue for derivatization. The Williamson ether synthesis, a classical method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. More contemporary and efficient methods include solvolytic etherification, which can be catalyzed by molecular iodine under mild conditions. This method has been shown to be effective for the conversion of secondary cinnamyl alcohols into their corresponding ethers.

The table below summarizes some common esterification and etherification protocols applicable to this compound.

| Reaction Type | Protocol | Reagents | Key Features |

| Esterification | Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄) | Reversible, requires excess of one reactant or removal of water |

| Esterification | Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP | Mild conditions, high yields |

| Esterification | Acyl Halide Method | Acyl halide, Base (e.g., pyridine) | High reactivity, often requires a base |

| Etherification | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Forms an alkoxide intermediate, versatile |

| Etherification | Solvolytic Etherification | Molecular iodine (I₂) catalyst, Alcohol solvent | Mild conditions, efficient for cinnamyl alcohols |

Formation of Conjugates and Prodrugs

The derivatization of this compound can also be directed towards the formation of conjugates and prodrugs to enhance its pharmacokinetic properties, such as solubility and bioavailability, or to achieve targeted delivery.

Conjugates can be formed by linking the alcohol with various molecules, such as sugars or amino acids. For instance, glycoside conjugates can be synthesized, potentially improving water solubility and altering the compound's interaction with biological targets. Enzymatic synthesis using glycosynthases offers a stereoselective method for the formation of such flavonoid glycosides.

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. Esterification of the hydroxyl group of this compound with biocompatible acids can yield ester prodrugs. These prodrugs can be designed to be hydrolyzed by esterases in the body, releasing the active parent alcohol. Biocatalytic esterification, using enzymes like lipases, provides a green and efficient method for synthesizing such prodrugs under mild conditions. nih.gov For example, enzymatic synthesis has been successfully used to create ester conjugates of natural compounds to improve their drug-like properties. nih.gov

Design and Synthesis of Chalcone (B49325) and Flavonoid Analogues Bearing the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a common structural motif in a variety of biologically active compounds, including chalcones and flavonoids. The synthesis of these analogues allows for the exploration of a broader chemical space and the investigation of the role of the 4-chlorophenyl moiety in biological activity.

Chalcones , or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as precursors for the biosynthesis of flavonoids. nih.gov They are typically synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.gov To incorporate the 4-chlorophenyl moiety, 4-chloroacetophenone or 4-chlorobenzaldehyde (B46862) can be used as one of the starting materials.

Flavonoids are a class of natural products with a C6-C3-C6 skeleton. They can be synthesized from their corresponding chalcone precursors through an intramolecular cyclization reaction. This cyclization is often acid- or base-catalyzed and can lead to the formation of different flavonoid classes, such as flavanones, flavones, and flavonols, depending on the reaction conditions and the structure of the starting chalcone. For instance, 2'-hydroxychalcones can be cyclized to flavanones, which can be further oxidized to flavones. biointerfaceresearch.com The synthesis of flavonoids containing a 4-chlorophenyl group has been achieved by using 4-chlorochalcones as intermediates.

The following table outlines the general synthetic strategies for chalcone and flavonoid analogues with a 4-chlorophenyl group.

| Target Compound | Synthetic Strategy | Key Precursors | Reaction Conditions |

| 4-Chlorophenyl Chalcone | Claisen-Schmidt Condensation | 4-Chloroacetophenone and a substituted benzaldehyde, or a substituted acetophenone and 4-chlorobenzaldehyde | Base (e.g., NaOH, KOH) or acid catalyst |

| 4'-Chloro-Flavanone | Intramolecular Cyclization | 2'-Hydroxy-4-chlorochalcone | Acid or base catalyst |

| 4'-Chloro-Flavone | Oxidation of Flavanone (B1672756) | 4'-Chloro-flavanone | Oxidizing agent (e.g., I₂/DMSO) |

Systematic Structural Modifications for SAR Elucidation

Systematic structural modifications of this compound and its analogues are crucial for elucidating the structure-activity relationship (SAR), which provides insights into how different parts of the molecule contribute to its biological activity.

Influence of Substituents on Biological Activities

The nature and position of substituents on the aromatic rings of chalcone and flavonoid analogues significantly influence their biological activities. The 4-chlorophenyl group, in particular, has been shown to be a key pharmacophore in many biologically active compounds.

Studies on various chalcone derivatives have demonstrated that the presence and position of halogen substituents on the phenyl rings can modulate their activity. For instance, in some series of chalcones, the presence of a chlorine atom at the 4-position of one of the aromatic rings has been associated with enhanced biological effects. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

Stereochemical Impact on Molecular Recognition

Stereochemistry plays a vital role in the interaction of molecules with their biological targets, as many biological systems, such as enzymes and receptors, are chiral. While this compound itself does not have a stereocenter, its derivatives, particularly chalcone and flavonoid analogues, can possess chiral centers.

For example, the cyclization of a chalcone to a flavanone introduces a stereocenter at the C2 position of the flavonoid core. The resulting enantiomers can exhibit different biological activities due to stereospecific interactions with their targets. The three-dimensional arrangement of the substituents, including the 4-chlorophenyl group, can significantly affect the binding affinity and selectivity of the molecule.

The separation and biological evaluation of individual enantiomers are therefore crucial for a complete understanding of the SAR. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are often employed for the separation of flavonoid enantiomers. nih.gov The determination of the absolute configuration of the separated enantiomers, often achieved through techniques like circular dichroism spectroscopy, allows for a detailed investigation of the stereochemical requirements for molecular recognition and biological activity.

Investigation of Biological Activities and Mechanisms of Action of E 3 4 Chlorophenyl Prop 2 En 1 Ol and Its Derivatives Academic Focus

Antimicrobial Research Pathways

The antimicrobial potential of cinnamyl alcohol derivatives has been a subject of scientific interest, suggesting that (E)-3-(4-chlorophenyl)prop-2-en-1-ol may also exhibit such properties. The introduction of a chlorine atom to the phenyl ring can, in many cases, enhance the antimicrobial efficacy of a compound.

Antibacterial Activity: Mechanisms of Action and Microbial Target Identification

Furthermore, some derivatives of cinnamic acid have been shown to interfere with bacterial enzyme systems and protein synthesis. The presence of the α,β-unsaturated aldehyde or alcohol moiety is often considered crucial for this activity, as it can react with nucleophilic groups in proteins and enzymes, leading to their inactivation. The specific microbial targets for cinnamyl alcohol derivatives are not always fully elucidated but are thought to include proteins involved in cell wall synthesis, cell division, and essential metabolic pathways.

Table 1: Antibacterial Activity of Selected Cinnamyl Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Cinnamaldehyde (B126680) | Escherichia coli, Staphylococcus aureus | Inhibition of cell division | Targeting FtsZ protein |

| Cinnamic Acid | Various pathogenic bacteria | Growth inhibition | Disruption of cell membrane, damage to nucleic acids and proteins |

Antifungal Activity: Enzyme Inhibition (e.g., 14α-demethylase) and Cellular Pathway Modulation

The antifungal activity of compounds related to this compound is an area of significant academic focus, particularly concerning the inhibition of key fungal enzymes. One of the most critical targets for antifungal drugs is the enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

While azole antifungals are the primary class of compounds known to inhibit 14α-demethylase, research into other molecular scaffolds is ongoing. Although direct evidence for the inhibition of 14α-demethylase by this compound is not available, the structural features of cinnamyl alcohol derivatives could potentially allow for interaction with the active site of this enzyme. The lipophilic nature of the molecule could facilitate its entry into the fungal cell and subsequent binding to the membrane-bound enzyme.

Beyond direct enzyme inhibition, other cellular pathways may be modulated by such compounds. These can include the disruption of mitochondrial function, induction of oxidative stress, and interference with signal transduction pathways essential for fungal growth and virulence.

Table 2: Antifungal Mechanisms of Action of Related Compound Classes

| Compound Class | Fungal Species | Primary Target/Mechanism | Cellular Effect |

|---|---|---|---|

| Azole Antifungals | Candida albicans, Aspergillus fumigatus | 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, disruption of cell membrane integrity |

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant potential of phenolic compounds and their derivatives is well-documented, and the structure of this compound suggests it may possess radical scavenging capabilities. The presence of a phenyl ring and a hydroxyl group are key features that can contribute to antioxidant activity.

In Vitro Radical Scavenging Assays

Standard in vitro assays are commonly employed to determine the radical scavenging activity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While specific DPPH assay results for this compound are not extensively reported, studies on cinnamyl alcohol and its derivatives have demonstrated antioxidant activity in such assays . The scavenging activity is often attributed to the hydroxyl group, which can donate a hydrogen atom to a radical, thereby stabilizing it. The electronic properties of the substituent on the phenyl ring can influence this activity.

Table 3: Radical Scavenging Activity of Cinnamyl Alcohol and Related Compounds (Illustrative)

| Compound | Assay | IC50 / % Inhibition (Concentration) | Reference Compound |

|---|---|---|---|

| Cinnamyl Alcohol | DPPH | Significant antioxidant activity reported | Vitamin E |

| Cinnamic Acid | DPPH | Significant antioxidant activity reported | Vitamin E |

Cellular Antioxidant Enzyme Modulation

In addition to direct radical scavenging, compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes within cells. These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary defense against reactive oxygen species (ROS).

Research into the effects of this compound on cellular antioxidant enzyme systems is an important avenue for future investigation. It is plausible that this compound, like other phenolic derivatives, could upregulate the expression or enhance the activity of these protective enzymes, thereby increasing the cell's capacity to neutralize oxidative stress. This modulation can occur through various signaling pathways, including the activation of transcription factors like Nrf2, which plays a central role in the antioxidant response.

Anti-inflammatory Pathways and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of compounds is often linked to their ability to interfere with inflammatory signaling cascades and modulate the production of cytokines. While direct studies on this compound are scarce, research on structurally related molecules provides a basis for potential mechanisms.

For instance, a more complex derivative containing a 4-chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to exhibit significant anti-inflammatory effects mdpi.com. This compound was found to reduce paw edema in a carrageenan-induced inflammation model and to modulate cytokine levels in a lipopolysaccharide (LPS)-induced systemic inflammation model mdpi.com.

Specifically, repeated administration of this derivative led to a significant decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.com Interestingly, it also caused a marked elevation of the anti-inflammatory and regulatory cytokine transforming growth factor-beta 1 (TGF-β1), while having no effect on interleukin-10 (IL-10) levels mdpi.com. This suggests a selective immunomodulatory mechanism that goes beyond general suppression of inflammation and may involve the promotion of tissue repair and resolution of inflammation.

The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common mechanism for the anti-inflammatory action of many natural and synthetic compounds. Cinnamaldehyde and cinnamic acid have been reported to inhibit NF-κB activation, which in turn downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net Given the structural similarities, it is conceivable that this compound could also exert anti-inflammatory effects through the modulation of the NF-κB pathway.

Table 4: Immunomodulatory Effects of a Structurally Related Derivative

| Compound | Model | Key Findings |

|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid mdpi.com | Carrageenan-induced paw edema | Significant reduction in edema after repeated dosing mdpi.com |

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-4, IL-13, IL-31)

A thorough review of scientific literature reveals a lack of specific studies investigating the modulatory effects of This compound on the pro-inflammatory mediators Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31). Consequently, there is no available data to report on its potential to alter the expression or activity of these specific cytokines.

While research exists on the anti-inflammatory properties of the parent compound, cinnamyl alcohol, which has been shown to reduce levels of IL-1β and IL-18 in a sepsis-induced mouse model, these findings cannot be directly extrapolated to its chlorinated derivative. amegroups.cnamegroups.org The introduction of a chlorine atom to the phenyl ring can significantly alter the compound's electronic and steric properties, thereby affecting its biological activity.

Inhibition of Inflammatory Signaling Pathways

There is currently no published research detailing the inhibitory effects of This compound on inflammatory signaling pathways. Studies on related but structurally distinct compounds, such as other cinnamyl alcohol derivatives and chalcones, have shown inhibition of pathways like NF-κB and Akt. medchemexpress.com However, the specific activity of This compound in this regard remains uninvestigated.

Anticancer and Antitumor Research: Molecular Mechanisms and Cell Cycle Perturbations

Scientific investigation into the potential anticancer and antitumor properties of This compound is absent from the current body of literature. There are no studies available that explore its molecular mechanisms of action or its ability to perturb the cell cycle in cancer cells.

Apoptosis Induction Pathways

There is no scientific evidence to suggest that This compound induces apoptosis. The specific molecular pathways of apoptosis, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, have not been studied in relation to this compound.

Enzyme Inhibitory Kinetics and Molecular Interactions

A comprehensive search of the scientific literature did not yield any studies on the enzyme inhibitory kinetics or molecular interactions of This compound .

Tyrosinase Inhibition Studies

There are no available studies that have specifically evaluated the tyrosinase inhibitory activity of This compound . While numerous derivatives of cinnamyl alcohol and related chalcones have been synthesized and evaluated as tyrosinase inhibitors, with some showing significant potency, the inhibitory potential and kinetics of this specific compound have not been reported. d-nb.infonih.gov

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes. While there is no direct evidence of MMP inhibition by this compound, studies on structurally related cinnamyl derivatives have demonstrated notable inhibitory effects against specific MMPs.

Research has shown that cinnamaldehyde, a derivative of cinnamyl alcohol, can suppress the expression of MMP-13. In inflammatory conditions, cinnamaldehyde has been observed to inhibit the signaling pathways that lead to the production of this collagenase, which is heavily involved in the degradation of cartilage in osteoarthritis.

Furthermore, various derivatives of cinnamic acid have been investigated as potential inhibitors of MMP-9. Overexpression of MMP-9 is associated with numerous disease states, including cancer metastasis and neuroinflammatory diseases. Molecular docking and dynamics simulations have suggested that certain cinnamic acid derivatives can bind to the catalytic domain of MMP-9 with considerable affinity, indicating their potential as therapeutic agents to modulate its activity. The primary mechanism of action for many MMP inhibitors involves chelating the zinc ion in the enzyme's active site, a role that can be fulfilled by specific functional groups within the inhibitor molecule.

| Compound/Derivative Class | Target MMP | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Cinnamaldehyde | MMP-13 | Suppression of expression | Inhibition of inflammatory signaling pathways |

| Cinnamic Acid Derivatives | MMP-9 | Inhibition of activity | Binding to the catalytic domain |

Neuroprotective Mechanisms in Ischemia Models of Related Compounds

Cinnamyl alcohol and its derivatives have demonstrated significant neuroprotective effects in various experimental models, including those of cerebral ischemia. The underlying mechanisms are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Studies on cinnamyl alcohol have revealed its ability to afford protection in models of myocardial ischemia-reperfusion injury, a condition that shares pathological features with cerebral ischemia. The protective effects are attributed to the inhibition of autophagy and apoptosis. Furthermore, in a model of epileptic seizures, cinnamyl alcohol exhibited neuroprotection by modulating the GABAA receptor, reducing oxidative stress, and mitigating neuroinflammation.

Cellular and Molecular Responses to Hypoxic Stress

Hypoxic stress, a key component of ischemic injury, triggers a cascade of detrimental cellular and molecular events. Cinnamyl derivatives have been shown to intervene in these processes.

Cinnamaldehyde has been found to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which play a crucial role in defending cells against oxidative damage induced by hypoxia.

In the context of ischemia-reperfusion, cinnamyl alcohol has been shown to inhibit excessive autophagy, a cellular self-degradation process that can lead to cell death when overactivated. It also modulates the expression of key proteins involved in apoptosis, or programmed cell death, thereby preserving cell viability under hypoxic conditions.

| Compound | Ischemia Model | Key Mechanism | Cellular/Molecular Effects |

|---|---|---|---|

| Cinnamyl Alcohol | Myocardial Ischemia-Reperfusion | Inhibition of autophagy and apoptosis | Downregulation of pro-apoptotic proteins |

| Cinnamyl Alcohol | Epileptic Seizure Model | GABAA receptor modulation, anti-inflammatory, antioxidant | Reduced neuronal damage and inflammation |

| Cinnamaldehyde | Oxidative Stress Models | Activation of Nrf2/HO-1 pathway | Increased expression of antioxidant proteins |

Other Biologically Relevant Activities of Cinnamyl Derivatives, focusing on academic mechanisms (e.g., anti-diabetic, anti-HIV, antimalarial, antitubercular, antiviral, anticonvulsant, antidiuretic, melanogenesis inhibition)

The chemical scaffold of cinnamyl alcohol is present in a wide array of natural and synthetic compounds that exhibit a diverse range of biological activities.

Anti-diabetic: Cinnamic acid and its derivatives have been shown to possess anti-diabetic properties through various mechanisms. These include stimulating insulin (B600854) secretion from pancreatic β-cells, enhancing glucose uptake in peripheral tissues, and inhibiting enzymes involved in carbohydrate digestion. nih.govnih.govresearchgate.netresearchgate.net

Antimalarial: Certain derivatives of cinnamic acid have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. jocpr.comnih.govnih.gov These compounds are being explored as potential leads for the development of new antimalarial drugs. jocpr.comnih.govnih.gov

Antitubercular: The cinnamoyl scaffold is a recognized pharmacophore in the search for new treatments for tuberculosis. acs.orgnih.govnih.gov Derivatives of cinnamic acid have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. acs.orgnih.govnih.gov

Antiviral: Cinnamyl derivatives have been investigated for their antiviral properties. For instance, esters of cinnamic acids with quercetin (B1663063) have shown efficacy against coronaviruses by potentially inhibiting viral attachment and entry into host cells. nih.gov

Anticonvulsant: Several cinnamamide (B152044) derivatives have been identified as having significant anticonvulsant activity in various animal models of seizures and epilepsy. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com

Melanogenesis Inhibition: Dimeric cinnamoylamide derivatives have been synthesized and shown to inhibit tyrosinase activity and melanin (B1238610) formation. nih.govmdpi.commdpi.comnih.gov This suggests their potential application in treating skin hyperpigmentation disorders. nih.govmdpi.commdpi.comnih.gov

| Activity | Derivative Class | Reported Mechanism of Action |

|---|---|---|

| Anti-diabetic | Cinnamic acid and derivatives | Stimulation of insulin secretion, enhanced glucose uptake nih.govnih.govresearchgate.netresearchgate.net |

| Antimalarial | Cinnamic acid derivatives | Inhibition of Plasmodium falciparum growth jocpr.comnih.govnih.gov |

| Antitubercular | Cinnamic acid derivatives | Inhibition of Mycobacterium tuberculosis growth acs.orgnih.govnih.gov |

| Antiviral | Cinnamic acid esters | Inhibition of viral attachment and entry nih.gov |

| Anticonvulsant | Cinnamamide derivatives | Modulation of seizure thresholds researchgate.netmdpi.comresearchgate.netnih.govmdpi.com |

| Melanogenesis Inhibition | Dimeric cinnamoylamide derivatives | Inhibition of tyrosinase activity nih.govmdpi.commdpi.comnih.gov |

Applications in Materials Science and Industrial Chemistry Research

Utilization in Polymer Chemistry and Functional Materials (e.g., photo-cleavable surfactants)

The unique molecular architecture of (E)-3-(4-chlorophenyl)prop-2-en-1-ol makes it a valuable building block in polymer chemistry and the development of functional materials. Its potential is particularly notable in the area of photo-responsive materials, such as photo-cleavable surfactants.

Detailed Research Findings:

While direct studies on this compound as a photo-cleavable surfactant are not extensively documented in publicly available literature, research on analogous cinnamic acid and cinnamyl alcohol derivatives provides a strong basis for its potential in this application. Photo-cleavable surfactants are molecules that can be broken down into smaller, non-surface-active fragments upon exposure to light of a specific wavelength. This property is highly desirable in applications requiring controlled demulsification, triggered release of encapsulated materials, or in certain analytical techniques where surfactant removal is necessary.

The core mechanism for photo-cleavage in cinnamyl-type compounds often involves a UV-induced cyclization or isomerization, which alters the molecular structure and, consequently, its amphiphilic character. For instance, a cinnamic acid-based photo-cleavable surfactant has been shown to undergo photo-cleavage through UV-induced cyclization in aqueous solutions, leading to the formation of a coumarin (B35378) derivative and an aminated polyoxyethylene compound. researchgate.net This transformation results in a significant change in interfacial properties.

The introduction of a chlorine atom at the para-position of the phenyl ring in this compound is expected to influence the electronic properties of the chromophore. This substitution can affect the wavelength of maximum absorption and the quantum yield of the photochemical reaction, potentially allowing for the fine-tuning of the photo-cleavage process. The hydroxyl group of the molecule can be derivatized to introduce a hydrophilic head group, a necessary feature for a surfactant.

Interactive Data Table: Comparison of Cinnamyl Derivatives for Photo-cleavable Surfactant Applications

| Compound | Key Structural Features | Potential Role in Photo-cleavable Surfactants |

| Cinnamic Acid | Carboxylic acid group, phenyl ring, double bond | Precursor for surfactants where the carboxylic acid is modified to form a hydrophilic head group. Undergoes UV-induced cyclization. researchgate.net |

| Cinnamyl Alcohol | Hydroxyl group, phenyl ring, double bond | Can be esterified or etherified to attach hydrophilic moieties. The cinnamyl group acts as the photo-responsive trigger. |

| This compound | Hydroxyl group, 4-chlorophenyl ring, double bond | The chloro-substituent may alter the UV absorption and photo-cleavage efficiency. The hydroxyl group allows for the attachment of various hydrophilic head groups. |

Role as Intermediate in Specialty Chemical Synthesis

The trifunctional nature of this compound—possessing a reactive alcohol, an alkene, and an aryl halide—renders it a versatile intermediate in the synthesis of a wide array of specialty chemicals. Each of these functional groups can be selectively targeted to build more complex molecular architectures.

Detailed Research Findings:

The hydroxyl group can undergo esterification or etherification to produce a variety of derivatives. For example, cinnamyl esters are known for their use in the fragrance industry, and this compound could be a precursor to novel fragrance compounds with unique scent profiles. nih.gov Furthermore, the synthesis of (E)-cinnamate derivatives via modified Steglich esterification of (E)-cinnamic acid with various alcohols, including benzylic and allylic alcohols, highlights the versatility of this class of compounds in synthetic chemistry. nih.gov

The double bond can participate in addition reactions, such as halogenation, epoxidation, or hydrogenation, to introduce new functionalities. It can also be utilized in polymerization reactions. Cinnamyl alcohol itself has been noted as an intermediate in the manufacture of photosensitive polymers. nih.gov

The 4-chlorophenyl group can be involved in various cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex bi-aryl structures or to attach other functional groups. A patent describing a synthetic method for cinnamyl alcohol derivatives emphasizes their utility as building blocks for compounds that may not be readily available from natural sources. google.com

Research on UV-absorbing Properties and Photostability for Advanced Materials

The conjugated system of the cinnamyl group in this compound confers inherent UV-absorbing properties. The study of these properties and the photostability of the molecule is crucial for its application in advanced materials, such as UV-curable coatings, sunscreens, or as a photostabilizer for other polymers.

Detailed Research Findings:

The photostability of cinnamyl alcohol has been a subject of investigation, with studies showing that it can undergo photodegradation upon UV irradiation. nih.gov The main photodegradation products of cinnamyl alcohol were identified as cinnamaldehyde (B126680), benzaldehyde (B42025), benzenepropanal, cinnamic acid, and toluene. nih.gov The presence of the chloro-substituent in this compound would likely influence the photodegradation pathway and the nature of the resulting photoproducts. Understanding these degradation mechanisms is essential for designing photostable materials based on this compound.

Interactive Data Table: Photophysical Properties of a Related Chalcone (B49325)

| Compound | Solvent | Absorption Max (λmax) | Fluorescence Max (λem) |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) | Acetonitrile | 417 nm mdpi.com | 538 nm mdpi.com |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) | Toluene | 413 nm | 480 nm |

Note: Data for a structurally related chalcone is provided to illustrate the potential UV-absorbing properties of the 4-chlorophenylpropenyl chromophore.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic methods are central to the analysis of (E)-3-(4-chlorophenyl)prop-2-en-1-ol, providing powerful tools for both the separation of the compound from complex mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of cinnamyl alcohol derivatives, including the title compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of the chlorophenyl group and the conjugated double bond in this compound allows for sensitive detection using a UV detector.

A validated RP-HPLC method for the simultaneous determination of cinnamyl alcohol and related compounds in cinnamon provides a strong basis for a method applicable to this compound. researchgate.netnifc.gov.vn Given the structural similarities, a C18 column is a suitable stationary phase. The increased hydrophobicity imparted by the chlorine atom on the phenyl ring would likely result in a longer retention time compared to the parent cinnamyl alcohol under similar conditions.

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase with a mobile phase gradient. For instance, a gradient system with an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like a mixture of methanol (B129727) and acetonitrile) would be effective. researchgate.netnifc.gov.vn Detection is typically carried out using a photodiode array (PDA) or a standard UV detector set at a wavelength corresponding to the absorbance maximum of the compound, which is expected to be in the UV region due to the conjugated system.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with 30mM Ammonium Acetate and Methanol:Acetonitrile (50:50) researchgate.netnifc.gov.vn |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA detection at the λmax of the compound |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The compound is first vaporized and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase.

Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for the compound. The fragmentation pattern can be used for structural elucidation and confirmation. While specific studies detailing the GC-MS analysis of this compound are not prevalent, the existence of a GC-MS spectrum in spectral databases confirms its amenability to this technique.

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a suitable stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Split or splitless, depending on concentration |

| Temperature Program | Initial oven temperature followed by a ramp to a final temperature to ensure elution |

| Ionization | Electron Impact (EI) at 70 eV |

| Detection | Mass spectrometer scanning a relevant m/z range |

Electrophoretic Methods

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatographic techniques, requiring minimal sample and solvent volumes. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate mode of CE. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

Research on the separation of cinnamyl alcohol from related compounds by CE demonstrates the feasibility of this approach. For instance, a study on the determination of phenylglycidol (B1248507) enantiomers successfully resolved them in the presence of an excess of cinnamyl alcohol using a borate (B1201080) buffer with a chiral selector. nih.govresearchgate.net For the achiral separation of this compound, a standard MEKC method using a surfactant like sodium dodecyl sulfate (B86663) (SDS) in a borate or phosphate (B84403) buffer would be a logical starting point.

| Parameter | Condition |

|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused silica capillary (e.g., 50 µm i.d.) |

| Background Electrolyte | Borate or phosphate buffer containing a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) |

| Voltage | 15-25 kV |

| Detection | UV detection at the λmax of the compound |

Spectrophotometric Assays for Concentration Determination

UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in solution, provided that it is the only component that absorbs at the selected wavelength or that the absorbance of other components is negligible or can be corrected for. The extended conjugation of the phenyl ring with the prop-2-en-1-ol side chain gives the molecule a strong UV absorbance.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important; ethanol (B145695) or methanol are common choices for compounds of this nature. The λmax would need to be experimentally determined but is expected to be in the range of 250-280 nm.

Future Research Directions and Emerging Paradigms for E 3 4 Chlorophenyl Prop 2 En 1 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing (E)-3-(4-chlorophenyl)prop-2-en-1-ol. A significant area of exploration will be the development of sustainable synthetic routes that minimize waste and reduce reliance on hazardous reagents.